molecular formula C15H17NO2 B4844733 N-ethyl-2-(2-naphthyloxy)propanamide

N-ethyl-2-(2-naphthyloxy)propanamide

Cat. No. B4844733
M. Wt: 243.30 g/mol
InChI Key: LNJVECKPLCIYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-naphthyloxy)propanamide, also known as ENPA, is a chemical compound that has been widely studied for its potential use in scientific research. ENPA is a synthetic compound that was first synthesized in the 1970s, and since then, it has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-naphthyloxy)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-ethyl-2-(2-naphthyloxy)propanamide has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the body.
N-ethyl-2-(2-naphthyloxy)propanamide has also been shown to inhibit the activity of adrenergic receptors, which are involved in the regulation of blood pressure and heart rate. This inhibition leads to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
N-ethyl-2-(2-naphthyloxy)propanamide has a number of biochemical and physiological effects on the body. As mentioned earlier, N-ethyl-2-(2-naphthyloxy)propanamide has an inhibitory effect on the nervous system, specifically on the release of neurotransmitters such as dopamine and serotonin. This can lead to a number of physiological effects, including changes in mood, appetite, and sleep.
N-ethyl-2-(2-naphthyloxy)propanamide also has a vasodilatory effect, which means that it can widen blood vessels and increase blood flow. This can lead to a decrease in blood pressure and an increase in blood flow to various organs in the body.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(2-naphthyloxy)propanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. It is also relatively stable, which makes it easy to handle and store.
However, there are also some limitations to the use of N-ethyl-2-(2-naphthyloxy)propanamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N-ethyl-2-(2-naphthyloxy)propanamide has not been extensively studied in humans, which means that its safety and efficacy in humans is not well established.

Future Directions

There are a number of future directions for research on N-ethyl-2-(2-naphthyloxy)propanamide. One direction is to further investigate its mechanism of action, specifically its interactions with enzymes and receptors in the body. This could lead to the development of new drugs that target these enzymes and receptors.
Another direction is to investigate the potential use of N-ethyl-2-(2-naphthyloxy)propanamide in treating other diseases, such as Alzheimer's disease and Parkinson's disease. N-ethyl-2-(2-naphthyloxy)propanamide has been shown to have an inhibitory effect on the nervous system, which makes it a potential candidate for treating these diseases.
Finally, further research is needed to establish the safety and efficacy of N-ethyl-2-(2-naphthyloxy)propanamide in humans. This could involve conducting clinical trials to evaluate its safety and efficacy in treating various diseases.

Scientific Research Applications

N-ethyl-2-(2-naphthyloxy)propanamide has been used in a variety of scientific research studies, including studies on the nervous system, cardiovascular system, and cancer. N-ethyl-2-(2-naphthyloxy)propanamide has been shown to have an inhibitory effect on the nervous system, specifically on the release of neurotransmitters such as dopamine and serotonin. This makes N-ethyl-2-(2-naphthyloxy)propanamide a potentially useful tool for studying the role of these neurotransmitters in various physiological processes.
N-ethyl-2-(2-naphthyloxy)propanamide has also been studied for its potential use in treating cardiovascular disease. Research has shown that N-ethyl-2-(2-naphthyloxy)propanamide has a vasodilatory effect, which means that it can widen blood vessels and increase blood flow. This makes N-ethyl-2-(2-naphthyloxy)propanamide a potential candidate for treating conditions such as hypertension and angina.
In addition, N-ethyl-2-(2-naphthyloxy)propanamide has been studied for its potential use in cancer treatment. Research has shown that N-ethyl-2-(2-naphthyloxy)propanamide has cytotoxic effects on cancer cells, which means that it can kill cancer cells. This makes N-ethyl-2-(2-naphthyloxy)propanamide a potential candidate for developing new cancer treatments.

properties

IUPAC Name

N-ethyl-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-16-15(17)11(2)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVECKPLCIYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(naphthalen-2-yloxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(2-naphthyloxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(2-naphthyloxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-(2-naphthyloxy)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-(2-naphthyloxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-(2-naphthyloxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-(2-naphthyloxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.